molecular formula C19H19NO5S B2987737 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate CAS No. 899407-40-0

2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate

Cat. No.: B2987737
CAS No.: 899407-40-0
M. Wt: 373.42
InChI Key: ZSIXIIOPSAXEQA-UHFFFAOYSA-N
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Description

2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of functional groups, including a methoxyethyl group, dimethyl substitutions, a thiophene-2-carbonyl ester, and an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Thiophene-2-Carbonyl Group: This step involves esterification or acylation reactions, where the thiophene-2-carbonyl chloride reacts with the hydroxyl group on the indole core.

    Addition of the Methoxyethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound’s effects might involve inhibition or activation of these targets, leading to downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethyl 1,2-dimethyl-5-((thiophene-2-carbonyl)oxy)-1H-indole-3-carboxylate: Unique due to its specific functional groups and substitutions.

    Other Indole Derivatives: Compounds like indomethacin, serotonin, and tryptophan share the indole core but differ in their functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a methoxyethyl group, dimethyl substitutions, and a thiophene-2-carbonyl ester, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-methoxyethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-12-17(19(22)24-9-8-23-3)14-11-13(6-7-15(14)20(12)2)25-18(21)16-5-4-10-26-16/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIXIIOPSAXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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